4-methyl-N-(2-phenyl-2-piperazin-1-ylethyl)benzenesulfonamide
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Overview
Description
4-methyl-N-(2-phenyl-2-piperazin-1-ylethyl)benzenesulfonamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a piperazine ring, a phenyl group, and a benzenesulfonamide moiety. These structural features contribute to its diverse chemical reactivity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(2-phenyl-2-piperazin-1-ylethyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a halogenated benzene derivative reacts with the piperazine ring.
Sulfonamide Formation: The final step involves the reaction of the intermediate compound with a sulfonyl chloride derivative to form the benzenesulfonamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(2-phenyl-2-piperazin-1-ylethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-methyl-N-(2-phenyl-2-piperazin-1-ylethyl)benzenesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-methyl-N-(2-phenyl-2-piperazin-1-ylethyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of Alzheimer’s disease, where cholinergic deficiency is a hallmark .
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another acetylcholinesterase inhibitor with a similar piperazine ring structure.
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: Compounds with similar piperazine and benzenesulfonamide moieties, used as ligands for alpha1-adrenergic receptors.
Uniqueness
4-methyl-N-(2-phenyl-2-piperazin-1-ylethyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as an acetylcholinesterase inhibitor sets it apart from other similar compounds, making it a valuable candidate for further research and development in medicinal chemistry .
Properties
IUPAC Name |
4-methyl-N-(2-phenyl-2-piperazin-1-ylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S/c1-16-7-9-18(10-8-16)25(23,24)21-15-19(17-5-3-2-4-6-17)22-13-11-20-12-14-22/h2-10,19-21H,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVAHJISZFRJCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CC=C2)N3CCNCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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